Ortho-Methyl Substitution Confers Higher Lipophilicity (XLogP3 = 2.3) Compared to Ortho-Fluoro (XLogP3 ~1.7) and Unsubstituted Phenyl (XLogP3 ~1.5) Analogs
The target compound exhibits a computed XLogP3 of 2.3, which is approximately 0.6 log units higher than the 2-fluorophenyl analog (XLogP3 ~1.7) and 0.8 log units higher than the unsubstituted 4-phenylthiazol-2(3H)-one (XLogP3 ~1.5) [1]. This increased lipophilicity directly impacts membrane permeability and protein binding characteristics critical for intracellular target engagement. The higher LogP may be advantageous for CNS penetration or for targets located in lipophilic subcellular compartments, providing a differentiated pharmacokinetic starting point [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 (PubChem computed) |
| Comparator Or Baseline | 4-(2-Fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one (CAS 1095051-79-8): XLogP3 ~1.7; 4-Phenyl-2,3-dihydro-1,3-thiazol-2-one (CAS 63615-85-0): XLogP3 ~1.5 |
| Quantified Difference | ΔXLogP3 = +0.6 versus 2-fluoro analog; +0.8 versus unsubstituted phenyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and non-specific protein binding; a 0.6–0.8 log unit increase can shift a compound from impermeable to permeable across the blood-brain barrier or cell membranes, directly guiding selection for CNS or intracellular target programs.
- [1] PubChem Computed Properties for CID 43286785 (target), CID 43286786 (2-fluorophenyl analog), and CID 43286784 (4-phenyl analog). National Center for Biotechnology Information, 2025. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010;5(3):235–248. DOI: 10.1517/17460441003605098. View Source
